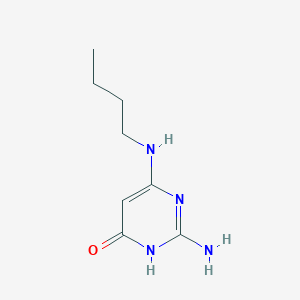

2-Amino-6-(butylamino)pyrimidin-4(3H)-one

Description

Significance of Pyrimidinone Derivatives as Privileged Scaffolds in Medicinal Chemistry and Life Sciences

The concept of "privileged structures" was first introduced in the late 1980s to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. nih.gov These scaffolds are frequently found in approved drugs and natural products, demonstrating their inherent ability to interact favorably with biological systems. rasayanjournal.co.in Pyrimidine (B1678525) derivatives, including pyrimidinones (B12756618), are widely recognized as a privileged scaffold in medicinal chemistry. wjarr.comresearchgate.net

The significance of the pyrimidine scaffold stems from its presence in the essential biomolecules that constitute DNA and RNA: cytosine, thymine, and uracil. wikipedia.org This fundamental role in genetics has inspired chemists to explore a vast chemical space around the pyrimidine core. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. wjarr.comresearchgate.net

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

| Privileged Scaffold | Notable Biological Activities |

| Benzodiazepine | Anxiolytic, anticonvulsant |

| N-benzyl piperidine | CNS activity, receptor antagonism |

| Arylpiperazine | GPCR ligands, CNS drug discovery |

| 7-azaindole | Kinase inhibition |

| Pyrimidine | Anticancer, antiviral, antibacterial |

Overview of the Chemical Class of Pyrimidinone Derivatives

Pyrimidinones are a class of heterocyclic organic compounds characterized by a pyrimidine ring substituted with a carbonyl group. Depending on the position of the carbonyl group, they can exist as different isomers, such as 2-pyrimidone and 4-pyrimidone. nih.gov These compounds and their derivatives are of great interest due to their wide-ranging biological activities. researchgate.net

The pyrimidinone core is a versatile building block in the synthesis of more complex molecules. The presence of nitrogen atoms and a carbonyl group allows for various chemical modifications, enabling the fine-tuning of their physicochemical and biological properties. wjarr.comresearchgate.net Synthetic routes to pyrimidinone derivatives are well-established, often involving the condensation of a β-dicarbonyl compound with an N-C-N containing moiety like urea (B33335) or guanidine (B92328). wjarr.com

The broad spectrum of biological activities exhibited by pyrimidinone derivatives has made them a major focus of research in drug discovery.

Table 2: Biological Activities of Pyrimidinone Derivatives

| Biological Activity | Reference |

| Antitumor | wjarr.com |

| Antimicrobial | wjarr.com |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Herbicidal | nih.gov |

| Enzyme Inhibition | rsc.org |

Rationale for Academic Investigation of 2-Amino-6-(butylamino)pyrimidin-4(3H)-one and Related Structures

The academic investigation into a specific molecule like this compound is driven by the established success of the broader pyrimidine and pyrimidinone classes in medicinal chemistry. The rationale for synthesizing and studying this particular compound and its analogs is multifaceted.

Firstly, the pyrimidine scaffold is a proven pharmacophore, and the exploration of novel substitution patterns is a common strategy for discovering new bioactive agents. rasayanjournal.co.in Research has shown that substitutions at the 2, 4, and 6 positions of the pyrimidine ring are critical for biological activity. rasayanjournal.co.innih.gov The presence of an amino group at the C-2 position is a common feature in many biologically active pyrimidines. rasayanjournal.co.in

Secondly, the introduction of a butylamino group at the C-6 position allows for the systematic probing of the structure-activity relationship (SAR). The butyl group provides a flexible, lipophilic chain that can influence the compound's binding affinity to biological targets, as well as its pharmacokinetic properties such as solubility and membrane permeability. The synthesis of a series of related compounds with different alkylamino chains would allow researchers to understand the impact of chain length and branching on biological activity. tandfonline.com

Finally, the academic pursuit of such compounds contributes to the expansion of chemical libraries. These libraries are essential resources for high-throughput screening campaigns aimed at identifying lead compounds for new drug development programs. The synthesis and characterization of novel, diverse molecules like this compound are therefore fundamental to the process of drug discovery. nih.gov Studies on 2,6-disubstituted pyridine (B92270) derivatives, a related class of heterocycles, have shown that such substitutions can lead to potent tuberculostatic agents, further justifying the exploration of similar substitution patterns in pyrimidinones. tandfonline.com

Historical Context of Pyrimidine and Pyrimidinone Research

The study of pyrimidines dates back to the 19th century. While some pyrimidine derivatives were isolated in the mid-1800s, their chemical structures were not fully understood until later. wikipedia.org A significant milestone in pyrimidine chemistry was the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wjarr.com He is also credited with coining the term "pyrimidin" in 1885. wjarr.com

The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wjarr.com A major impetus for pyrimidine research came from the discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids. wikipedia.org Cytosine was discovered and named in 1894, and its structure was confirmed by laboratory synthesis in 1903. wikipedia.org This biological significance has fueled over a century of research into the synthesis and properties of a vast number of pyrimidine and pyrimidinone derivatives.

Table 3: Key Milestones in Pyrimidine Research

| Year | Event | Significance |

| 1884 | Pinner synthesizes pyrimidine derivatives. | First systematic study of pyrimidines. wjarr.com |

| 1885 | Pinner coins the term "pyrimidin". | Established the nomenclature for this class of compounds. wjarr.com |

| 1894 | Cytosine is discovered and named. | Identification of a key pyrimidine base in nucleic acids. wikipedia.org |

| 1900 | Gabriel and Colman synthesize pyrimidine. | First synthesis of the parent heterocyclic ring. wjarr.com |

| 1903 | The structure of cytosine is confirmed by synthesis. | Validated the proposed structure of a fundamental biological molecule. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

60462-37-5 |

|---|---|

Molecular Formula |

C8H14N4O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-amino-4-(butylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H14N4O/c1-2-3-4-10-6-5-7(13)12-8(9)11-6/h5H,2-4H2,1H3,(H4,9,10,11,12,13) |

InChI Key |

NAOWMPHYJCDPFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=O)NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Butylamino Pyrimidin 4 3h One and Analogues

Established Reaction Pathways for Pyrimidinone Core Construction

The synthesis of the pyrimidinone core is a well-trodden path in organic chemistry, with the Biginelli reaction being a classic and foundational method. banglajol.infonih.gov This multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793). banglajol.infonih.govmdpi.com Over the years, significant advancements have been made to improve the efficiency, yield, and environmental footprint of this reaction.

One-Pot Synthetic Strategies for Pyrimidinone Formation

The elegance of one-pot synthesis lies in its ability to combine multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. banglajol.infomdpi.com The Biginelli reaction is a prime example of a one-pot cyclocondensation. nih.gov In a typical procedure, an aromatic aldehyde, a β-dicarbonyl compound like ethyl acetoacetate (B1235776), and urea or thiourea are reacted together in the presence of a catalyst. banglajol.info This approach allows for the direct assembly of the dihydropyrimidinone (DHPM) core structure. mdpi.com The reaction mechanism is believed to proceed through several potential pathways, including the formation of an enamine, a Knoevenagel condensate, or an iminium intermediate. semanticscholar.org

Numerous variations of the one-pot Biginelli reaction have been developed to enhance its efficiency and scope. These often involve exploring different catalysts and reaction conditions to drive the reaction towards higher yields and purity. banglajol.info

Green Chemistry Approaches in Pyrimidinone Synthesis

In recent years, the principles of green chemistry have heavily influenced the development of synthetic methodologies for pyrimidinones (B12756618), aiming to create more environmentally benign processes. rasayanjournal.co.innih.gov These approaches focus on several key areas:

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. mdpi.comsemanticscholar.orgnih.gov Several studies have reported successful Biginelli-type reactions under solvent-free conditions, often with the aid of a solid catalyst. mdpi.comnih.gov

Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally friendly options like water or ethanol (B145695). acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction times and improve yields, often leading to cleaner reactions. nih.govpjoes.com

Reusable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green synthesis. mdpi.comsemanticscholar.org

These green approaches not only make the synthesis of pyrimidinones more sustainable but can also lead to improved reaction efficiency and easier product isolation. rasayanjournal.co.in

Catalytic Systems and Reaction Conditions for Pyrimidinone Synthesis

The choice of catalyst is crucial in pyrimidinone synthesis, significantly impacting reaction rates and yields. A wide array of catalysts has been explored, ranging from simple acids and bases to more complex systems. nih.gov

Catalyst Types:

| Catalyst Category | Examples | References |

| Brønsted Acids | HCl, p-Toluene Sulfonic Acid (PTSA) | nih.govmdpi.com |

| Lewis Acids | Zinc Chloride (ZnCl2), Magnesium Bromide (MgBr2), Lanthanide Triflates | banglajol.info |

| Heterogeneous Catalysts | Silicotungstic acid on Amberlyst-15, Calcined Mg/Fe hydrotalcite, Sulfonic acid functionalized SBA-15 | mdpi.comsemanticscholar.orgnih.gov |

| Organocatalysts | L-proline | acs.org |

| Ionic Liquids | [Hnmp]HSO4 | acs.org |

Reaction Conditions:

The reaction conditions are tailored to the specific reactants and catalyst used. Temperatures can range from room temperature to reflux, with reaction times varying from minutes under microwave irradiation to several hours for conventional heating methods. banglajol.infonih.gov Solvent choice, as mentioned earlier, is also a critical parameter, with both conventional organic solvents and greener alternatives being utilized. mdpi.comacs.org The optimization of these parameters is key to achieving high yields of the desired pyrimidinone product.

Strategies for Introducing Amino and Alkylamino Moieties

With the pyrimidinone core constructed, the next critical step in synthesizing 2-Amino-6-(butylamino)pyrimidin-4(3H)-one is the introduction of the 2-amino group and the 6-butylamino group. This is typically achieved through subsequent reactions on a suitable pyrimidinone precursor.

Nucleophilic Substitution Reactions on Pyrimidinone Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amino and alkylamino groups onto a heterocyclic ring. nih.govnih.gov This strategy involves using a pyrimidinone precursor bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the desired positions. nih.gov

The process generally involves the following steps:

Synthesis of a Halogenated Pyrimidinone: A common precursor is a di- or tri-chlorinated pyrimidine (B1678525). nih.govnih.gov

Sequential Substitution: By carefully controlling the reaction conditions and the nucleophiles, the halogen atoms can be replaced sequentially. For instance, reacting a dichloropyrimidine with a primary amine like butylamine (B146782) would substitute one of the chlorine atoms. nih.gov The second chlorine can then be displaced by another nucleophile, such as ammonia (B1221849) or a protected amine, to introduce the 2-amino group. The regioselectivity of these substitutions can often be controlled by the electronic and steric nature of the substituents already present on the pyrimidine ring. nih.gov

The efficiency of SNAr reactions can be influenced by factors such as the nature of the leaving group, the nucleophilicity of the amine, the solvent, and the reaction temperature. nih.govrsc.org

Condensation and Cyclization Reactions to Incorporate Amino Groups

An alternative approach to building the desired functionality is through condensation and cyclization reactions where the amino groups are introduced as part of the initial building blocks. wikipedia.orgebsco.comlibretexts.org

Condensation Reactions:

In this context, a condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. wikipedia.orglibretexts.org For the synthesis of 2-aminopyrimidinones, this can involve the reaction of a β-keto ester with guanidine (B92328) or its derivatives. Guanidine provides the N-C-N fragment that incorporates the 2-amino group directly into the pyrimidine ring during the cyclization step. researchgate.netchemicalbook.com

For example, the reaction of diethyl malonate with guanidine hydrochloride in the presence of a base like sodium methoxide (B1231860) leads to the formation of 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com This intermediate can then be further functionalized.

Cyclization Reactions:

Cyclization is the key step in forming the heterocyclic pyrimidinone ring. acs.orgyoutube.com In the context of incorporating amino groups, the starting materials are chosen to already contain the necessary nitrogen-containing functionalities. For instance, the cyclization of a chalcone (B49325) with guanidine hydrochloride can yield a 2-aminopyrimidine (B69317) derivative. researchgate.net Similarly, reacting an alkynone with an amidine or guanidine can lead to the formation of di- or trisubstituted pyrimidines. researchgate.net

These methods offer a direct route to aminopyrimidinones, often in a single step, by carefully selecting the starting materials that will ultimately form the desired substituted heterocyclic system.

Advanced Synthetic Techniques for Pyrimidinone Derivatives

Modern synthetic chemistry has moved towards methods that offer reduced reaction times, increased yields, and greater efficiency. chemicaljournals.com Techniques such as microwave-assisted synthesis and ultrasound irradiation have become powerful tools in the preparation of heterocyclic compounds like pyrimidinones. tandfonline.comdntb.gov.ua

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to heat reactions. chemicaljournals.com Unlike conventional heating, microwave irradiation generates rapid and intense heating of polar substances through mechanisms like dipolar polarization and ionic conduction, resulting in a significant reduction in reaction times, often from hours to minutes. chemicaljournals.comtandfonline.com This technique frequently leads to higher product yields, enhanced reaction selectivity, and cleaner reaction profiles with fewer side products. tandfonline.comresearchgate.net

The application of MAOS has been successfully demonstrated in the synthesis of various pyrimidine derivatives. For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been achieved with yields of 65–90% under microwave irradiation. tandfonline.com This method offers a simple and efficient alternative to classical conditions which often require forcing conditions or special mediators. tandfonline.com Studies have shown that MAOS can accelerate the synthesis of fused pyrimidinone systems, such as thienopyrimidinones, offering advantages like shorter reaction times and simpler workup procedures compared to conventional heating methods. orientjchem.org A novel approach combining ultrasound for solvation followed by microwave irradiation for the heterocyclization step has been developed for synthesizing 2-amino-4,6-diaryl pyrimidines, achieving good yields in a short timeframe. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Indolin-2-one coupled 2-aminopyrimidines | 240-360 min | 20-30 min | Yields increased from 55-70% to 80-88% | nih.gov |

| Biginelli Condensation for Pyrimidines | Several hours | 20 min | Significant rate acceleration and improved yields | researchgate.net |

| Synthesis of Thienopyrimidinones | 12 hours (reflux) | 20 min | Good yields with easy workup | orientjchem.org |

| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | 20 min | High yields reported | rsc.org |

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. beilstein-archives.org This technique has emerged as a valuable green chemistry tool, providing an alternative energy source that often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govnih.gov

The synthesis of pyrimidine and its fused derivatives has been significantly improved through the use of ultrasound irradiation. nih.govdntb.gov.ua It has been particularly effective in multicomponent reactions for constructing the pyrimidine core. nih.gov A comparative study on the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones demonstrated a dramatic reduction in reaction time from 5.5–6.5 hours under conventional heating to just 0.4–0.5 hours with ultrasound, with an increase in yield. nih.gov This efficiency is attributed to the intense local heating and pressure generated by cavitation. beilstein-archives.org The use of water as a solvent in ultrasound-assisted syntheses further enhances the eco-friendly nature of these protocols, often facilitating product isolation through simple filtration. nanobioletters.com

| Product Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | 5.5-6.5 h, 54% | 0.4-0.5 h, 80% | nih.gov |

| Poly-functionalized pyran derivatives | Longer reaction times, lower yields | Shorter reaction times, higher yields | dntb.gov.ua |

| Pyrazolyl-pyrimidine derivatives | 22 hours (total) | 66 minutes (total) | beilstein-archives.org |

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large collections of related molecules, known as chemical libraries. mdpi.comimperial.ac.uk In this method, a starting material is attached to an insoluble polymer support (resin), and subsequent chemical transformations are carried out. researchgate.net The key advantage is the simplification of the purification process, as excess reagents and by-products can be removed by simple washing and filtration. mdpi.com

This methodology is exceptionally well-suited for generating diverse libraries of pyrimidine derivatives for biological screening. nih.govnih.gov For example, a solid-phase synthesis of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines has been developed, enabling the creation of a 16,000-compound library through sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov Similarly, libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives and 7-aminothiazolo[4,5-d]pyrimidines have been successfully generated using solid-phase techniques, demonstrating the versatility of this approach for creating structural diversity around the pyrimidine core. mdpi.comacs.org The use of traceless linkers, which are cleaved without leaving any residual atoms on the final product, is a sophisticated strategy within SPOS to produce compounds identical to those made via traditional solution-phase chemistry. acs.org

Analytical Techniques for Structural Elucidation of Novel Pyrimidinones

The unambiguous determination of the chemical structure of newly synthesized compounds is a critical step in chemical research. For novel pyrimidinone derivatives, a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.netbas.bg

| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrimidine Ring Proton (H-5) | ¹H | 5.0 - 5.9 | Typically a singlet. |

| Amine Protons (NH, NH₂) | ¹H | 7.0 - 11.0 | Often broad signals, position can vary. tandfonline.com |

| Butyl Chain Protons (-CH₂-) | ¹H | 0.9 - 3.5 | Distinct multiplets for each CH₂ group and a triplet for the terminal CH₃. |

| Carbonyl Carbon (C-4) | ¹³C | 160 - 175 | Characteristic downfield shift for C=O group. bas.bg |

| Ring Carbons (C-2, C-5, C-6) | ¹³C | 90 - 165 | Specific shifts depend on substitution. chemicalbook.com |

| Butyl Chain Carbons | ¹³C | 13 - 45 | Aliphatic region. |

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sapub.org Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. cdnsciencepub.comnih.gov

In the mass spectrum of a pyrimidinone derivative, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. sapub.org The molecule then breaks apart into smaller, characteristic fragment ions. For N-alkyl substituted pyrimidinones, fragmentation is often dominated by eliminations from the side chain. cdnsciencepub.com For instance, the butyl group in this compound would likely undergo fragmentation. However, peaks characteristic of the stable pyrimidinone nucleus are typically observable in every case. cdnsciencepub.com The fragmentation of 2(1H)-pyrimidinone itself has been shown to parallel that of cytosine, involving the loss of a hydrogen atom followed by further decomposition. cdnsciencepub.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov

| Fragmentation Process | Lost Fragment | Description | Reference |

|---|---|---|---|

| Side-chain Elimination | Alkyl radical (e.g., •C₄H₉) | Loss of the N-alkyl substituent is a common pathway for N-substituted derivatives. | cdnsciencepub.com |

| McLafferty Rearrangement | Alkene (e.g., C₃H₆ from butyl) | Possible for N-alkyl chains with a γ-hydrogen, leading to a prominent daughter ion. | cdnsciencepub.com |

| Ring Cleavage | CO, HCN, etc. | Decomposition of the pyrimidine ring itself after initial fragmentation. | sapub.orgcdnsciencepub.com |

| Loss of Exocyclic Heteroatom | S or Se | Significant in the fragmentation of pyrimidinethiones and selones. | ingentaconnect.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum provides valuable information about the molecular structure of this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

In the analysis of this compound and related aminopyrimidine structures, specific absorption bands are expected. The N-H stretching vibrations of the primary (2-amino) and secondary (6-butylamino) amine groups are typically observed as distinct bands in the region of 3500-3200 cm⁻¹. mdpi.comijirset.commdpi.com Specifically, primary amines often show two bands (symmetric and asymmetric stretching), while secondary amines show a single band in this region. The C-H stretching vibrations of the butyl group's aliphatic chain are expected to appear just below 3000 cm⁻¹. mdpi.com

A strong absorption band corresponding to the C=O (carbonyl) stretching of the pyrimidinone ring is a key feature and is typically found in the 1700-1650 cm⁻¹ region. researchgate.net The N-H bending vibrations of the amino groups usually appear in the 1650-1580 cm⁻¹ range. mdpi.com Furthermore, C=N and C=C stretching vibrations within the pyrimidine ring contribute to absorptions in the 1600-1450 cm⁻¹ region. The data compiled from studies on similar heterocyclic systems provide a basis for the interpretation of the spectrum for the title compound. ijirset.commdpi.comresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500-3200 | N-H Stretch | Primary and Secondary Amines |

| 2960-2850 | C-H Stretch | Butyl Alkane Group |

| 1700-1650 | C=O Stretch | Pyrimidinone (Amide) |

| 1650-1580 | N-H Bend | Primary and Secondary Amines |

| 1600-1450 | C=N / C=C Stretch | Pyrimidine Ring |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is extensively used to determine the purity of synthesized chemical compounds like this compound.

For the purity assessment of aminopyrimidine derivatives, reverse-phase HPLC (RP-HPLC) is the most common method employed. sielc.comcmes.org In this technique, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. cmes.orgsielc.com An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure that the amino groups are protonated, leading to sharper and more symmetrical peaks. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring system possesses a strong chromophore that absorbs UV light. sielc.com By running a sample through the HPLC system, a chromatogram is generated. The presence of a single major peak indicates a high degree of purity, while the appearance of additional peaks suggests the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity, often exceeding 95% for purified compounds.

Table 2: Typical HPLC Conditions for Purity Analysis of Aminopyrimidine Analogues

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm | cmes.org |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) | cmes.org |

| Elution Mode | Isocratic or Gradient | cmes.orgsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | cmes.org |

| Detection | UV at ~254 nm or ~280 nm | cmes.org |

| Column Temp. | 35 - 40 °C | cmes.orgmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is used to identify and quantify volatile and semi-volatile compounds. For non-volatile compounds like many pyrimidine derivatives, a derivatization step, such as trimethylsilylation, is often required to increase their volatility and thermal stability for GC analysis. nih.govnih.gov

Once the derivatized analyte is injected into the GC, it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer's ion source. Typically, electron impact (EI) ionization is used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. whitman.edu

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The molecular ion peak (M⁺), if present, provides the molecular weight of the derivatized compound. The fragmentation pattern gives crucial structural information. For this compound, characteristic fragments would likely arise from alpha-cleavage adjacent to the amino groups and the loss of the butyl side chain or portions of it. libretexts.org The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, can aid in identifying the molecular ion. whitman.edu

Table 3: Predicted GC-MS Fragmentation Data for this compound

| Feature | Description |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule's mass (C₈H₁₄N₄O, MW = 198.23). May be weak or absent in EI-MS. |

| Alpha-Cleavage | Fragmentation at the C-C bond adjacent to the nitrogen atoms of the butylamino group. |

| Loss of Butyl Group | A significant fragment resulting from the cleavage of the N-butyl bond (M-57). |

| Loss of Alkyl Fragments | Peaks corresponding to the loss of C₃H₇ (M-43), C₂H₅ (M-29), etc., from the butyl chain. |

| Pyrimidine Ring Fragments | Characteristic ions resulting from the fragmentation of the core heterocyclic ring structure. |

Elemental Analysis (CHNS)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, which has the molecular formula C₈H₁₄N₄O, elemental analysis would focus on C, H, and N content.

The process involves combusting a small, precisely weighed amount of the pure compound in an excess of oxygen. This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides which are subsequently reduced to N₂. These combustion products are then separated and quantified by a detector.

The experimentally measured percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports its proposed structure. nih.gov

Table 4: Elemental Analysis Data for C₈H₁₄N₄O (MW = 198.23 g/mol )

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 48.47 | 48.51 |

| Hydrogen (H) | 7.12 | 7.15 |

| Nitrogen (N) | 28.26 | 28.22 |

| Oxygen (O) | 8.07 | N/A* |

*Oxygen is typically determined by difference rather than direct measurement.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline compound. creative-biostructure.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule in the solid state. researchgate.net

The method requires growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of all atoms (except sometimes hydrogen) can be determined with high precision. nih.gov

The resulting structural data includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.net For a compound like this compound, SC-XRD would definitively confirm the tautomeric form present in the crystal, the planarity of the pyrimidine ring, the conformation of the butylamino substituent, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Table 5: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₄N₄O |

| Formula Weight | 198.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.15 |

| b (Å) | 8.73 |

| c (Å) | 13.71 |

| α (°) | 90 |

| β (°) | 105.7 |

| γ (°) | 90 |

| Volume (ų) | 1285.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.025 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an SC-XRD experiment, drawing parallels from known pyrimidine structures. researchgate.net

Mechanistic Investigations of 2 Amino 6 Butylamino Pyrimidin 4 3h One Action

Elucidation of Cellular and Subcellular Pathway Modulation

The aminopyrimidine core is a key pharmacophore that allows compounds like 2-Amino-6-(butylamino)pyrimidin-4(3H)-one to interact with and disrupt critical cellular pathways.

Studies on related pyrimidine (B1678525) derivatives have demonstrated a clear impact on cell cycle regulation. For instance, novel aminopyrimidine-2,4-diones have been identified as dual-target inhibitors of BRD4 and PLK1, two proteins crucial for cell cycle progression. Inhibition of BRD4 can lead to cell cycle arrest in the G0/G1 phase, while PLK1 inhibition typically results in a G2/M phase arrest. nih.gov A DNA intercalating agent with a butylamino-pyrimido moiety, butylamino-pyrimido[4',5':4,5]selenolo(2,3-b)quinoline (BPSQ), has been shown to cause cell cycle arrest in the S phase in leukemic cells. nih.gov This suggests that this compound may exert its biological effects by halting cell division at one or more of these critical checkpoints.

The disruption of the cell cycle is often a precursor to the initiation of programmed cell death, or apoptosis. The aforementioned compound, BPSQ, was found to induce concentration- and time-dependent cytotoxicity through the induction of apoptosis. nih.gov Similarly, the inhibition of key cell cycle proteins like BRD4 and PLK1 by aminopyrimidine derivatives can trigger apoptotic pathways as a cellular response to irreparable DNA damage or mitotic failure. nih.gov This activation of caspase-dependent apoptosis is a common mechanism for eliminating compromised cells and is a hallmark of many biologically active pyrimidine-based compounds.

Identification of Specific Biological Targets

The broad biological effects of this compound can be traced back to its interactions with specific molecular targets, primarily enzymes and cell surface receptors.

The pyrimidine structure is a fundamental building block of nucleic acids, making pyrimidine derivatives effective inhibitors of enzymes involved in DNA and RNA synthesis. nih.gov For example, 2-Amino-6-methoxypurine (B23567) arabinoside, a related aminopurine, acts as a prodrug that is ultimately converted into a form that inhibits DNA polymerase. nih.gov Furthermore, computational and experimental studies have shown that aminopyrimidine derivatives can bind to the ATP-binding sites of kinases like PLK1 and the acetyl-lysine binding sites of bromodomains like BRD4. nih.gov These interactions are often characterized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

Interactive Table: Enzyme Interactions of Related Aminopyrimidine Derivatives

| Compound Class | Target Enzyme(s) | Key Interaction Type(s) | Resulting Effect | Reference |

| Aminopyrimidine-2,4-diones | BRD4, PLK1 | Hydrogen bonding, Hydrophobic interactions | Cell cycle arrest | nih.gov |

| 2-Amino-6-methoxypurine arabinoside | DNA Polymerase | Incorporation into DNA leading to chain termination | Inhibition of DNA synthesis | nih.gov |

In addition to intracellular enzymes, aminopyrimidine derivatives have been shown to interact with cell surface receptors. A notable example is the antagonism of P2Y12 receptors by 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives. The P2Y12 receptor is crucial for platelet aggregation, and its antagonism can prevent thrombosis. These pyrimidine derivatives are thought to function as antagonists at this receptor, interfering with its normal signaling cascade. This suggests that this compound could potentially modulate signaling pathways by binding to specific purinergic or other cell surface receptors.

Interactive Table: Receptor Interactions of Related Aminopyrimidine Derivatives

| Compound Class | Target Receptor | Receptor Type | Biological Role of Receptor | Observed Effect | Reference |

| 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives | P2Y12 | Purinergic | Platelet aggregation | Antagonism |

Analysis of Molecular Interactions Leading to Biological Effects

The biological effects of this compound are the result of specific molecular interactions with its biological targets. Research into related 2-amino-4-aryl-6-pyridopyrimidines has revealed strong binding affinities for macromolecules such as DNA and bovine serum albumin (BSA). nih.gov These interactions are thought to contribute to their anti-proliferative activities. nih.gov The binding to DNA, for instance, can lead to the previously mentioned disruption of the cell cycle and induction of apoptosis. nih.govnih.gov The molecular structure of these compounds, particularly the aminopyrimidine core and associated functional groups, facilitates the formation of hydrogen bonds and hydrophobic interactions that stabilize the compound-target complex, leading to the modulation of the target's function. nih.gov

Structure Activity Relationship Sar Elucidation for 2 Amino 6 Butylamino Pyrimidin 4 3h One and Pyrimidinone Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of pyrimidinone derivatives can be significantly altered by modifying the substituents at various positions of the pyrimidine (B1678525) ring. nih.gov These changes can affect the compound's affinity for its target, as well as its pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov

The butylamino group at the C-6 position of the pyrimidine ring plays a significant role in the molecule's interaction with its biological target. The length and nature of the alkyl chain can influence the compound's lipophilicity and its ability to fit into hydrophobic pockets of the target protein.

Research on related pyrimidine derivatives has shown that variations in the alkyl substituent at the exocyclic amino group can have a substantial impact on biological activity. For instance, in a series of 2-aminopyrimidine (B69317) derivatives, the length of the alkyl chain on the amino group was found to be a critical determinant of their inhibitory activity against certain enzymes. Specifically, a butyl substituent was shown to be more effective than smaller alkyl groups like methyl or ethyl in some cases. nih.gov This suggests that the butyl group may provide an optimal balance of size and hydrophobicity for binding to the target.

Furthermore, studies on N-alkyl derivatives of 2-amino-4-aryl-6-pyridopyrimidines have demonstrated that increasing the length of the alkyl chain on the nitrogen atom can lead to enhanced antiproliferative and antibacterial activities. nih.gov This highlights the general importance of the nature and size of alkylamino substituents in tuning the biological profile of pyrimidine-based compounds.

In the context of 2-amino-6-(butylamino)pyrimidin-4(3H)-one, the butylamino group is a key pharmacophoric feature. Its modification, for example, by introducing branching, unsaturation, or cyclic moieties, could further refine the compound's activity and selectivity.

Strategic modifications at the C-2, C-4, and C-6 positions of the pyrimidine scaffold have been extensively explored to modulate the biological activities of this class of compounds. nih.gov The position of substituents on the pyrimidine nucleus has a profound influence on the resulting biological activities. nih.gov

C-2 Position: The 2-amino group is a common feature in many biologically active pyrimidine derivatives and is often crucial for forming key hydrogen bond interactions with the target protein. researchgate.net In some instances, the presence of a free amino group at the C-2 position is essential for potent biological activity. nih.gov However, substitution on this amino group can also lead to potent compounds, as seen in various kinase inhibitors where this group is often substituted with an aryl or heteroaryl moiety to occupy specific binding pockets. nih.gov

C-4 Position: The oxo group at the C-4 position is a key structural element, contributing to the pyrimidinone core. Its replacement with a thione group (a sulfur atom) can lead to compounds with different biological profiles, as seen in the development of 2-thiopyrimidine-4-ones. mdpi.com In other series, the C-4 position is substituted with amino or aryl groups, leading to diverse pharmacological activities. For example, 2,4-diaminopyrimidine (B92962) derivatives are known EGFR kinase inhibitors. nih.gov

C-6 Position: The substituent at the C-6 position significantly influences the compound's properties. In the case of this compound, the butylamino group is the key substituent. In other pyrimidinone series, this position is often occupied by aryl or substituted aryl groups, which can engage in hydrophobic and aromatic interactions within the target's binding site. researchgate.net The nature of the substituent at C-6 can dictate the selectivity of the compound for different biological targets. For instance, in a study on P2Y12 receptor antagonists, various substitutions at the C-6 position of a 6-amino-2-mercapto-3H-pyrimidin-4-one scaffold were explored to optimize activity. nih.gov

The following table summarizes the general impact of substitutions at different positions of the pyrimidine ring:

| Ring Position | Common Substituents | General Impact on Activity |

| C-2 | Amino, Substituted Amino | Often crucial for hydrogen bonding; substitution can modulate potency and selectivity. nih.govresearchgate.netnih.gov |

| C-4 | Oxo, Thio, Amino, Aryl | Defines the core structure (pyrimidinone vs. thiopyrimidine); substitution can alter biological profile. nih.govmdpi.com |

| C-6 | Alkylamino, Aryl, Heteroaryl | Significantly influences lipophilicity and target interaction; key for selectivity. researchgate.netnih.gov |

The introduction of aromatic and heterocyclic rings as substituents on the pyrimidine core is a widely used strategy to enhance biological activity and selectivity. nih.gov These groups can participate in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with the amino acid residues of the target protein.

The nature and substitution pattern of the aromatic or heterocyclic ring can have a dramatic effect on potency. For example, in a series of pyrimidine derivatives, the presence of an aromatic ring with electron-withdrawing groups like chloro or nitro was found to be beneficial for certain biological activities. nih.gov Conversely, electron-donating groups like methoxy (B1213986) have been shown to enhance activity in other contexts. mdpi.com The position of the substituent on the aromatic ring is also critical, as it can alter the molecule's conformation and its ability to fit into the binding pocket. mdpi.com

In the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the introduction of specific aromatic and heterocyclic moieties was a key element of the design strategy to target specific kinases. rsc.org Similarly, in the design of P2Y12 receptor antagonists, diaryl-substituted pyrimidines were synthesized, where the nature and relative position of the two aryl groups were critical for achieving high affinity and selectivity. nih.gov

The following table provides examples of how different aromatic and heterocyclic substituents can influence the biological activity of pyrimidine derivatives:

| Substituent Type | Example | Influence on Biological Activity |

| Substituted Phenyl | 4-Methoxyphenyl | Often enhances activity due to favorable electronic and steric properties. mdpi.com |

| Substituted Phenyl | 4-Chlorophenyl | Can increase potency through halogen bonding and hydrophobic interactions. nih.gov |

| Fused Heterocycles | Pyrido[2,3-d]pyrimidine | The fused ring system can provide a rigid scaffold for optimal target interaction. rsc.org |

| Aromatic Heterocycles | Thienyl | The presence of a thienyl ring instead of a phenyl ring can alter the interaction with the target. nih.gov |

Identification of Critical Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, key pharmacophoric features can be deduced from their structure and comparison with other active pyrimidinones (B12756618).

The critical pharmacophoric elements generally include:

A hydrogen bond donor/acceptor motif: The 2-amino group and the pyrimidinone ring itself provide multiple sites for hydrogen bonding. The N-H of the amino group and the ring nitrogens can act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogens can act as hydrogen bond acceptors. These interactions are often crucial for anchoring the molecule in the active site of the target protein.

An aromatic/heterocyclic interaction site: While not present in the parent compound, the introduction of aromatic or heterocyclic substituents provides an additional point of interaction, often through π-π stacking or other non-covalent interactions.

In a study on fused pyrimidine derivatives, it was found that moderate electron-withdrawing groups on an aromatic substituent gave the best results, highlighting the importance of the electronic nature of the substituent. researchgate.net The strategic placement of these pharmacophoric features is essential for achieving high potency and selectivity.

Rational Design Principles for Optimizing Biological Activity Profiles

Based on the SAR elucidation and identification of key pharmacophoric features, several rational design principles can be applied to optimize the biological activity profiles of this compound and its derivatives.

Scaffold Hopping and Ring System Modification: The pyrimidinone core can be replaced by other heterocyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, to explore new interaction modes and improve properties like solubility and metabolic stability. rsc.org

Substituent Optimization at C-6: The butylamino group can be systematically modified. This includes varying the alkyl chain length, introducing branching or cyclization to probe the size and shape of the hydrophobic pocket. Furthermore, replacing the alkylamino group with various substituted aryl or heteroaryl rings can introduce new interactions and improve potency.

Modification of the 2-Amino Group: While often essential for activity, the 2-amino group can be substituted to fine-tune the electronic properties and introduce additional interactions. For example, acylation or sulfonylation of the amino group can lead to derivatives with altered biological profiles.

Introduction of Aromatic and Heterocyclic Moieties: As discussed, the incorporation of appropriately substituted aromatic or heterocyclic rings at various positions of the pyrimidine scaffold is a powerful strategy to enhance target affinity and selectivity. The choice of the ring and its substituents should be guided by the desired interactions with the target protein. rsc.org

Computational Modeling: The use of computational tools, such as 3D-QSAR and molecular docking, can aid in the rational design process. These methods can help to predict the binding modes of new derivatives and prioritize the synthesis of the most promising compounds. nih.gov

Theoretical and Computational Investigations of 2 Amino 6 Butylamino Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 2-Amino-6-(butylamino)pyrimidin-4(3H)-one, might interact with a biological target, typically a protein.

Prediction of Ligand Binding Modes and Affinities

In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of a target protein. Algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating a score that estimates the binding affinity for each pose. More negative scores generally indicate a more favorable binding interaction.

For a hypothetical study on this compound, researchers would select a relevant protein target. The choice of target would be guided by the known or suspected biological activity of similar pyrimidine (B1678525) compounds. The docking simulation would then predict the most likely binding poses and provide a binding affinity score, often expressed in kcal/mol.

Hypothetical Data Table: Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Cyclin-Dependent Kinase 2 (CDK2) | Data not available | Data not available |

| Glycogen Synthase Kinase 3 (GSK-3) | Data not available | Data not available |

| Aurora Kinase A | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Analysis of Active Site Interactions and Residue Contributions

Beyond predicting binding affinity, molecular docking provides crucial information about the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is vital for understanding the mechanism of binding and for designing more potent and selective molecules.

An analysis of a docking simulation for this compound would detail which of its functional groups (the amino group, the butylamino group, the pyrimidinone ring) interact with specific residues of the target protein. For example, the amino and carbonyl groups of the pyrimidine ring are potential hydrogen bond donors and acceptors.

Hypothetical Data Table: Key Active Site Interactions for this compound

| Interacting Residue | Type of Interaction | Distance (Å) |

| Data not available | Hydrogen Bond | Data not available |

| Data not available | Hydrophobic | Data not available |

| Data not available | π-π Stacking | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Conformational Analysis and Ligand Stability within Binding Pockets

An MD simulation of this compound bound to a protein would start with the best-docked pose. The system would then be simulated for a period of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal whether the ligand remains stably bound in its initial pose or if it undergoes significant conformational changes. The root-mean-square deviation (RMSD) of the ligand's atoms over time is a common metric used to assess its stability. A low and stable RMSD suggests a stable binding mode.

Protein-Ligand Complex Dynamics and Water Mediated Interactions

MD simulations also provide a detailed view of the dynamics of the entire protein-ligand complex. This includes the flexibility of different protein regions and the role of water molecules in mediating interactions between the protein and the ligand. Water molecules can form bridging hydrogen bonds that are critical for the stability of the complex, a detail often not captured in standard docking protocols. Analysis of the number and lifetime of these water-mediated interactions would be a key component of a comprehensive MD study.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule with high accuracy. These calculations can provide valuable information that complements both experimental data and the more classical force-field-based methods of molecular docking and MD simulations.

For this compound, quantum chemical calculations could be used to:

Determine the most stable tautomeric and conformational forms of the molecule in the gas phase and in different solvents.

Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Calculate frontier molecular orbitals (HOMO and LUMO) and their energy gap, which provides insights into the molecule's chemical reactivity and electronic transitions.

Hypothetical Data Table: Calculated Quantum Chemical Properties for this compound

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed understanding of its geometric and electronic properties. acs.org

These calculations yield optimized molecular geometry, including key bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional conformation. Furthermore, DFT allows for the calculation of various electronic properties that are critical for predicting reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites within the molecule. tandfonline.com In this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amino groups would be regions of lower electron density (electrophilic).

Another important aspect derived from DFT is the calculation of Mulliken atomic charges. These charges provide a quantitative measure of the electron distribution among the atoms in the molecule, offering further insight into its reactivity and intermolecular interactions. tandfonline.com

Interactive Table 1: Calculated Geometric and Electronic Parameters for this compound (Representative Data)

| Parameter | Value (Representative) | Description |

| Geometric Parameters | ||

| C4-N3 Bond Length | 1.38 Å | The length of the covalent bond between the C4 and N3 atoms in the pyrimidine ring. |

| C6-N(butyl) Bond Length | 1.36 Å | The length of the covalent bond between the C6 atom of the pyrimidine ring and the nitrogen of the butylamino group. |

| C4=O Bond Length | 1.24 Å | The length of the double bond between the C4 and oxygen atoms. |

| N1-C2-N3 Bond Angle | 118.5° | The angle formed by the N1, C2, and N3 atoms in the pyrimidine ring. |

| Electronic Parameters | ||

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on O | -0.6 e | The partial charge on the oxygen atom, indicating a region of high electron density. |

| Mulliken Charge on N(amino) | -0.8 e | The partial charge on the nitrogen atom of the exocyclic amino group. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the amino groups, while the LUMO may be distributed over the pyrimidine ring, particularly the carbonyl group. The HOMO-LUMO energy gap can be calculated using the outputs of DFT computations. researchgate.net

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the molecule's electrophilic character, calculated as χ² / (2η).

Interactive Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Representative Data)

| Parameter | Value (eV) (Representative) | Formula | Description |

| EHOMO | -6.2 | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.5 | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 | ELUMO - EHOMO | Energy difference between HOMO and LUMO, indicating reactivity. |

| Ionization Potential (I) | 6.2 | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | 1.5 | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | 3.85 | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | 2.35 | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.43 | 1 / η | The reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | 3.15 | χ² / (2η) | A measure of the electrophilic character of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com These models are valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. acs.org For a compound like this compound, QSAR modeling could be employed to predict its potential efficacy against a specific biological target, assuming a dataset of structurally related aminopyrimidines with known activities is available. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is assessed through rigorous validation techniques. nih.gov For this compound, a QSAR model could suggest modifications to its structure, such as altering the butyl chain or substituting the amino groups, to enhance its predicted biological activity.

Homology Modeling for Receptor Structure Prediction

When the three-dimensional structure of a biological target, such as a receptor or enzyme, has not been experimentally determined, homology modeling can be used to construct a predictive model. nih.govnumberanalytics.com This technique is based on the principle that proteins with similar amino acid sequences will have similar 3D structures. youtube.com If this compound is hypothesized to interact with a specific protein target for which no experimental structure exists, homology modeling could be employed to build a model of that target. aujmsr.com

The process involves identifying a homologous protein with a known 3D structure (the template), aligning the amino acid sequence of the target protein with the template, building the 3D model of the target based on the template's structure, and then refining and validating the model. nih.gov Once a reliable model of the target receptor is generated, it can be used in molecular docking studies to predict the binding mode and affinity of this compound, providing insights into the potential mechanism of action at a molecular level.

Computational Pharmacokinetic Property Prediction (e.g., Drug-likeness, Oral Bioavailability Guidelines)

In addition to predicting biological activity, computational methods are widely used to estimate the pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov Early assessment of these properties is crucial to reduce the likelihood of late-stage failures in drug development. tandfonline.com For this compound, several key pharmacokinetic parameters can be predicted using various in silico tools and models. youtube.com

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. One of the most well-known guidelines for evaluating drug-likeness is Lipinski's Rule of Five. beilstein-journals.org This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Oral bioavailability is a critical parameter that describes the fraction of an orally administered drug that reaches the systemic circulation unchanged. nih.gov While challenging to predict with high accuracy, several computational models have been developed to estimate oral bioavailability based on a compound's physicochemical properties. nih.govmdpi.com These models can provide an early indication of whether a compound is likely to be well-absorbed after oral administration. researchgate.net

Interactive Table 3: Predicted Pharmacokinetic Properties for this compound (Representative Data)

| Property | Predicted Value (Representative) | Guideline/Interpretation |

| Molecular Weight | 196.24 g/mol | Complies with Lipinski's Rule of Five (≤ 500 Da). youtube.com |

| LogP | 1.2 | Complies with Lipinski's Rule of Five (≤ 5). youtube.com |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule of Five (≤ 5). youtube.com |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤ 10). youtube.com |

| Drug-Likeness | Yes | The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Predicted Oral Bioavailability | High | Indicates that a significant fraction of the compound may be absorbed into the systemic circulation after oral intake. nih.govmdpi.com |

Advanced Research Trajectories and Future Perspectives for 2 Amino 6 Butylamino Pyrimidin 4 3h One

Development of Novel and Efficient Synthetic Routes

The advancement of 2-Amino-6-(butylamino)pyrimidin-4(3H)-one from a laboratory curiosity to a viable therapeutic lead hinges on the development of robust and scalable synthetic methodologies. Traditional pyrimidine (B1678525) syntheses, such as the Pinner reaction involving the condensation of 1,3-dicarbonyl compounds with amidines, provide a fundamental basis. mdpi.com However, modern synthetic chemistry offers more sophisticated and efficient alternatives.

Future efforts will likely focus on multicomponent reactions (MCRs), which allow for the assembly of complex molecules like the target compound in a single step from three or more starting materials. An exemplary approach is the Biginelli-inspired three-component transformation, which can convergently assemble the 2-aminopyrimidine (B69317) core from an aldehyde, a β-ketoester equivalent, and guanidine (B92328). nih.gov This strategy is highly adaptable for creating analogs of the target compound. Furthermore, metal-catalyzed cross-coupling and cyclization reactions offer precise control and high yields. mdpi.comorganic-chemistry.org For instance, a copper-catalyzed tandem reaction of specific alkynes, sulfonyl azides, and guanidine derivatives can produce highly functionalized pyrimidines. mdpi.com The development of catalyst-free methods in green solvents like aqueous ethanol (B145695) also represents an important trajectory for environmentally benign synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidinone Cores

| Synthetic Strategy | Key Reactants | Typical Conditions | Advantages | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or Base Catalysis | Well-established, reliable | mdpi.com |

| Multicomponent Reaction | Aldehyde, Active Methylene Compound, Guanidine | One-pot, often catalyzed | High efficiency, diversity-oriented | nih.gov |

| Metal-Catalyzed Cyclization | Alkynes, Nitriles, Amidines | Copper, Zinc, or Samarium Catalysis | High yields, regioselectivity | mdpi.comorganic-chemistry.org |

| Oxidative Annulation | Ketones, Anilines, DMSO | K₂S₂O₈ promotion | Forms aryl-substituted pyrimidines | organic-chemistry.org |

| Catalyst-Free Synthesis | Aldehyde, Barbituric Acid, Amine | Aqueous Ethanol, Heat | Environmentally friendly, simple purification | nih.gov |

Design and Construction of Diverse Pyrimidinone Derivative Libraries for High-Throughput Screening

To explore the full biological potential of the this compound scaffold, the creation of diverse chemical libraries for high-throughput screening (HTS) is essential. malvernpanalytical.com HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that interact with a specific biological target. malvernpanalytical.comresearchgate.net The design of these libraries is a strategic process, aiming to maximize chemical diversity around the core pyrimidinone structure.

This involves systematically modifying substituents at various positions of the pyrimidine ring. For the target compound, this would include:

Varying the alkyl chain at the 6-amino position (e.g., replacing butyl with other alkyl, cycloalkyl, or aryl groups).

Introducing different substituents on the 2-amino group.

Modifying the C5 position of the pyrimidine ring. nih.gov

Synthetic strategies like the aforementioned multicomponent reactions are ideal for library construction, as they allow for the rapid combination of diverse building blocks in a parallel or combinatorial fashion. nih.gov Such libraries have been successfully used to discover pyrimidine derivatives with a range of activities, including inhibitors of kinases and the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.netnih.gov

Table 2: Examples of Pyrimidinone-Based Libraries in Drug Discovery

| Library Type | Screening Target | Discovery Outcome | Reference |

| 4,6-Disubstituted Pyrimidines | HSF1 Stress Pathway | Identification of potent inhibitors of heat-shock response | researchgate.net |

| 2-Sulfonyl/Sulfonamide Pyrimidines | WRN Helicase | Discovery of novel covalent inhibitors for cancer therapy | acs.org |

| 2,4-Diaminopyrimidines | Janus Kinases (JAK) | Identification of selective JAK1 inhibitors | nih.gov |

| Aminopyrimidine Analogs | Human Kinome | Discovery of selective inhibitors for understudied kinases (DRAK1, MARK3/4) | nih.gov |

Exploration of Multi-Target Directed Ligands within the Pyrimidinone Class

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govnih.gov The design of Multi-Target Directed Ligands (MTDLs) is a promising strategy that incorporates multiple pharmacophores into a single molecule. nih.gov The pyrimidinone scaffold is exceptionally well-suited for the development of MTDLs due to its structural versatility and ability to interact with diverse protein targets.

Researchers have successfully designed pyrimidine-based compounds that act on multiple targets. For example, derivatives have been created as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease. acs.org Other pyrimidine series have shown multifunctional activity against Alzheimer's by inhibiting AChE, monoamine oxidase (MAO), and β-amyloid aggregation. rsc.org In oncology, pyrimidine-based hydroxamic acids have been developed as dual inhibitors of the epigenetic targets JMJD3 and histone deacetylase (HDAC). nih.gov Future research on this compound could involve strategically hybridizing its structure with other known pharmacophores to create novel MTDLs for complex diseases.

Table 3: Examples of Multi-Target Directed Ligands Based on the Pyrimidine Scaffold

| Pyrimidine Derivative Class | Biological Targets | Potential Therapeutic Area | Reference |

| Phenyl-styryl-pyrimidines | AChE, MAO-B, β-Amyloid Aggregation | Alzheimer's Disease | rsc.org |

| Pyrimidine Diamines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | acs.org |

| Pyrimidine Hydroxamic Acids | JMJD3, Histone Deacetylase (HDAC) | Cancer | nih.gov |

| Annelated Xanthine Derivatives (contain pyrimidinone core) | Adenosine (B11128) Receptors, Monoamine Oxidase B (MAO-B) | Parkinson's Disease | nih.gov |

Integration of Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Assessment

The biological evaluation of this compound and its derivatives requires a sophisticated, multi-tiered approach that moves beyond simple biochemical assays. While initial screening may involve target-based in vitro assays such as enzyme inhibition or receptor binding, a deeper understanding of a compound's activity, selectivity, and potential toxicity requires more physiologically relevant models. nih.govmdpi.com

Advanced in vitro models include 3D cell cultures, such as spheroids or organoids, which better mimic the complex microenvironment of human tissues compared to traditional 2D monolayer cultures. researchgate.net For assessing bioavailability or skin penetration, ex vivo models using human or animal tissues are invaluable. For instance, Franz diffusion cells employing human epidermal tissue can be used to quantify the transdermal delivery of pyrimidinone compounds. nih.gov These advanced models provide crucial data on a compound's behavior in a more complex biological context before advancing to full in vivo studies in animal models. researchgate.netnih.gov

Table 4: Advanced Models for Biological Evaluation of Pyrimidinone Derivatives

| Model Type | Specific Example | Parameter Assessed | Reference |

| In Vitro (Biochemical) | TR-FRET Binding Assay | WEE1 Kinase Inhibition (IC₅₀) | nih.gov |

| In Vitro (Cell-based) | CellTox™ Green Cytotoxicity Assay | Compound-induced cell death | nih.gov |

| In Vitro (Cell-based) | Proliferation Assays in Cancer Cell Lines (e.g., U-87 MG, MDA-MB231) | Anti-proliferative activity (EC₅₀) | mdpi.com |

| In Vitro (3D Culture) | Tumor Spheroids | Efficacy in a tissue-like structure | researchgate.net |

| Ex Vivo | Human Epidermal Tissue in Franz Cells | Transdermal permeability and flux rate | nih.gov |

| In Vivo | db/db Mouse Model | Anti-diabetic activity (glucose, triglyceride lowering) | nih.gov |

Application in Chemical Biology as Mechanistic Probes

Beyond their direct therapeutic potential, potent and selective inhibitors derived from the this compound scaffold can serve as powerful chemical probes. nih.gov A chemical probe is a small molecule used to interrogate a biological process or validate a drug target. acs.org By selectively inhibiting a specific protein (e.g., a kinase or an enzyme), a chemical probe allows researchers to study the downstream cellular consequences of that inhibition, thereby elucidating the protein's function in complex biological pathways.

For a pyrimidinone derivative to be considered a high-quality chemical probe, it must exhibit high potency against its intended target and selectivity over other related proteins. The development of 2-sulfonylpyrimidine derivatives as covalent inhibitors of WRN helicase provides an excellent example; these "tool compounds" are now being used to study the role of WRN in DNA repair and cancer cell survival. acs.org Similarly, selective pyrimidine-based inhibitors of kinases like JAK1 or epigenetic modulators like JMJD3 can be used to dissect signaling and gene regulation networks, helping to validate these proteins as therapeutic targets. nih.govnih.gov

Identification of Novel Therapeutic Niches Based on Preclinical Activity

The broad range of biological activities reported for the pyrimidinone class suggests that derivatives of this compound may find applications in therapeutic areas beyond their initial discovery context. Preclinical screening often reveals unexpected activities that can open up new avenues for drug development. The pyrimidine core has been associated with a vast array of pharmacological effects. orientjchem.org

For example, various pyrimidinone derivatives have demonstrated potent anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic properties in preclinical models. nih.govnih.govnih.govnih.gov A compound initially developed as a kinase inhibitor for cancer might show potent anti-inflammatory effects through inhibition of JAKs or COX enzymes, suggesting a new niche in autoimmune diseases or inflammatory pain. nih.govnih.govnih.gov The ability of some derivatives to inhibit cholinesterases and modulate β-amyloid aggregation points toward applications in neurodegenerative diseases like Alzheimer's. rsc.org A systematic analysis of the preclinical data generated for a library of this compound analogs could reveal novel and commercially viable therapeutic opportunities.

Table 5: Preclinical Activities of Pyrimidinone Scaffolds and Potential Therapeutic Niches

| Observed Preclinical Activity | Associated Target/Pathway | Potential Therapeutic Niche | Reference |

| Inhibition of Cell Proliferation | Various (e.g., Tubulin, Kinases) | Oncology (various cancers) | nih.govnih.gov |

| Inhibition of COX-1/COX-2 | Cyclooxygenase Enzymes | Inflammation, Pain, Cancer | nih.govnih.gov |

| Inhibition of Adenylyl Cyclase 1 | AC1 | Inflammatory Pain | nih.gov |

| PPARγ Transactivation | Peroxisome Proliferator-Activated Receptor γ | Type 2 Diabetes, Metabolic Syndrome | nih.gov |

| Inhibition of Viral Protease/Replication | Viral Enzymes | Antiviral Therapy (e.g., COVID-19) | nih.gov |

| Inhibition of JAK/STAT Pathway | Janus Kinases | Autoimmune Disorders, Inflammation | nih.gov |